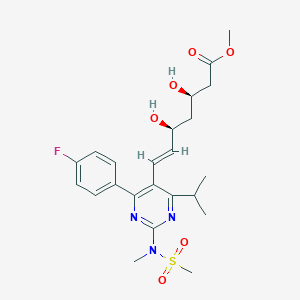

Rosuvastatin methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTPUCLJAVPJRS-NDZBKKTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163597 | |

| Record name | Rosuvastatin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147118-40-9 | |

| Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, methyl ester, (3R,5S,6E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosuvastatin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147118409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosuvastatin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3,5-dihydroxyhept-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSUVASTATIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E76572CUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rosuvastatin methyl ester chemical structure and properties

An In-Depth Technical Guide to Rosuvastatin Methyl Ester: Structure, Synthesis, and Characterization

Abstract

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of dyslipidemia. The synthesis and analytical control of this complex synthetic drug rely on well-characterized intermediates and reference standards. This compound (RME) is a pivotal compound in this context, serving both as a key penultimate intermediate in several synthetic routes and as a critical reference standard for impurity profiling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is the methyl ester derivative of Rosuvastatin. The esterification of the terminal carboxylic acid group modifies the molecule's polarity and serves as a protective group during synthesis, which is later hydrolyzed to yield the active pharmaceutical ingredient (API), Rosuvastatin.

Nomenclature and Identification:

-

IUPAC Name: methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate[1][2]

-

Synonyms: Rosuvastatin Acid Methyl Ester, (+)-Rosuvastatin methyl ester[1][3][8]

Structural Features: The molecule consists of a central pyrimidine ring substituted with a fluorophenyl group, an isopropyl group, and a N-methylmethanesulfonamide side chain. The key functional side chain is a (3R,5S)-dihydroxy-hept-6-enoate moiety, which mimics the structure of the HMG-CoA substrate. The methyl ester is located at the terminus of this heptenoate chain. The specific stereochemistry at the C3 and C5 positions of this chain is critical for the pharmacological activity of the final Rosuvastatin drug.

Physicochemical Properties

The properties of this compound are essential for its handling, analysis, and role in synthesis. As a reference standard, its purity and well-defined characteristics are paramount.

| Property | Value | Source |

| Molecular Weight | 495.6 g/mol | [1][3][4][5] |

| Exact Mass | 495.18393502 Da | [1] |

| Physical Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water | Inferred from analytical methods[8][9] |

| LogP | 2.07 | [8] |

Synthesis and Purification

This compound is a crucial intermediate in the synthesis of Rosuvastatin. Several patented methods describe its preparation, often involving the transesterification of other Rosuvastatin esters or as the product of a Wittig-type reaction followed by deprotection steps.

Expert Insight: The choice of a methyl ester over other esters (like tert-butyl) in a synthetic route is often a strategic decision based on reactivity and purification efficiency. Methyl esters can be readily formed and are generally stable enough for purification by chromatography, yet they can be hydrolyzed to the active carboxylic acid under relatively mild conditions, minimizing side reactions.

Generalized Synthetic Protocol: Transesterification Route

This protocol outlines a general method for preparing RME from a corresponding Rosuvastatin ester (e.g., butyl ester) in the presence of a catalyst.[10][11]

-

Reaction Setup: A solution of the starting Rosuvastatin ester (e.g., tert-butyl ester) is prepared in an excess of methanol, which acts as both solvent and reagent.

-

Catalyst Addition: An acidic catalyst (e.g., trifluoroacetic acid, organic sulfonic acid) or a neutral catalyst like tetraisopropyl titanate is added to the mixture.[10][11] The choice of catalyst depends on the scale and desired reaction kinetics. Titanate catalysts are often preferred for their high yield and lower cost on an industrial scale.[11]

-

Reaction Execution: The mixture is heated (e.g., to 70-75°C) and stirred for a sufficient duration (e.g., 2-12 hours) to drive the transesterification to completion.[10] Progress is monitored by a suitable chromatographic technique (e.g., HPLC or TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The excess methanol is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with an aqueous solution (e.g., sodium bicarbonate, brine) to neutralize the catalyst and remove water-soluble impurities.

-

Purification: The crude this compound is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated. Final purification is typically achieved through column chromatography or crystallization to yield the highly pure product.[12]

Caption: Workflow for the synthesis of this compound via transesterification.

Analytical Characterization

As a reference material, the unequivocal identification and purity assessment of this compound are critical. This is achieved through a combination of spectroscopic and chromatographic techniques. Commercial suppliers provide a comprehensive Certificate of Analysis (CoA) with these data.[3][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of RME and separating it from related impurities.

Typical HPLC Method: [8]

-

Column: C18 reverse-phase column (e.g., Newcrom R1).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).

-

Detection: UV at 242 nm.[13]

-

Purpose: This method effectively separates RME from its parent acid (Rosuvastatin), starting materials, and potential diastereoisomers or degradation products.

Caption: Standard analytical workflow for the quality control of this compound.

Spectroscopic Data

| Technique | Expected Data & Interpretation |

| ¹H-NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorophenyl ring, the vinyl proton of the heptenoate chain, the methoxy protons of the ester group (~3.7 ppm), and the distinct protons of the N-methylsulfonamide and isopropyl groups.[9][14] |

| Mass Spectrometry (MS) | Electron Ionization (EI) or Electrospray Ionization (ESI) will confirm the molecular weight. The mass spectrum shows a molecular ion (M⁺) peak at m/z 495.[15] Key fragment ions arise from the cleavage of the side chains, providing structural confirmation. |

| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic absorption bands for O-H stretching (from the hydroxyl groups), C=O stretching of the ester (~1730 cm⁻¹), C=C and C=N stretching from the aromatic and pyrimidine rings, and strong S=O stretching from the sulfonamide group. |

Relationship to Rosuvastatin and Pharmacological Context

This compound is pharmacologically inactive. Its significance lies in its role as a direct precursor to the active drug, Rosuvastatin.

Conversion to Rosuvastatin

The final step in many syntheses is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide in a methanol/water mixture, followed by careful neutralization to yield Rosuvastatin.[9][16] The resulting acid is then converted to its calcium salt, the form used in pharmaceutical formulations.

Sources

- 1. This compound | C23H30FN3O6S | CID 25183331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Rosuvastatin Acid Methyl Ester | 147118-40-9 | SynZeal [synzeal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Rosuvastatin Impurities | SynZeal [synzeal.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. This compound | 147118-40-9 [m.chemicalbook.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. CN105461636A - Synthetic method for this compound - Google Patents [patents.google.com]

- 11. CN105566228B - A kind of synthetic method of Rosuvastatin - Google Patents [patents.google.com]

- 12. WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin - Google Patents [patents.google.com]

- 13. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. archives.ijper.org [archives.ijper.org]

- 15. researchgate.net [researchgate.net]

- 16. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

Rosuvastatin methyl ester mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Rosuvastatin Methyl Ester

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin, a potent synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy stems from the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] This technical guide delves into the in vitro mechanism of action of this compound, an important derivative for research and analytical applications. We will explore the molecular interactions with HMG-CoA reductase, detail robust in vitro assays for characterizing its inhibitory activity, and examine its effects on cellular cholesterol homeostasis. This document is designed to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively study this compound and similar molecules in a laboratory setting.

Introduction: The Significance of Rosuvastatin and its Methyl Ester

Rosuvastatin is a member of the statin class of drugs, which are widely prescribed to lower elevated cholesterol levels and reduce the risk of cardiovascular disease.[4] Like other statins, its primary mechanism of action is the inhibition of HMG-CoA reductase.[1][2] This inhibition leads to a decrease in the endogenous production of cholesterol, primarily in the liver.[5][6]

This compound is the methyl ester derivative of rosuvastatin.[7][8][9] In a research context, esterification of a parent drug can be useful for analytical purposes, such as gas chromatography-mass spectrometry, and for studying aspects like cell permeability.[10] Understanding the in vitro behavior of the methyl ester is crucial for interpreting experimental data and for its potential application as a reference standard or research tool.

Molecular Mechanism of Action: Targeting HMG-CoA Reductase

The cornerstone of rosuvastatin's action lies in its structural similarity to the natural substrate of HMG-CoA reductase, HMG-CoA. This allows it to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[2]

The binding of rosuvastatin to HMG-CoA reductase is a reversible process characterized by high affinity.[11] Specific interactions, including hydrogen bonds and van der Waals forces between the statin molecule and amino acid residues in the enzyme's active site, contribute to its potent inhibitory activity.[3] For instance, the sulfone group of rosuvastatin forms a polar interaction with an arginine residue (Arg568) in the enzyme, an interaction not observed with some other statins.[3]

acetyl_coa [label="Acetyl-CoA"]; hmg_coa [label="HMG-CoA"]; mevalonate [label="Mevalonate"]; cholesterol [label="Cholesterol"]; rosuvastatin_me [label="Rosuvastatin\nMethyl Ester", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hmgcr [label="HMG-CoA Reductase", shape=cds, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

acetyl_coa -> hmg_coa [label="Multiple Steps"]; hmg_coa -> hmgcr [arrowhead=none]; hmgcr -> mevalonate [label="Catalyzes"]; mevalonate -> cholesterol [label="Multiple Steps"]; rosuvastatin_me -> hmgcr [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; }

Figure 1: Inhibition of the Cholesterol Biosynthesis Pathway by this compound.

In Vitro Characterization: Key Experimental Protocols

To rigorously assess the in vitro mechanism of action of this compound, a combination of enzymatic and cell-based assays is essential.

HMG-CoA Reductase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the activity of purified HMG-CoA reductase. The most common method is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH.[12]

Table 1: Typical Reagents and Materials for HMG-CoA Reductase Inhibition Assay

| Reagent/Material | Purpose | Typical Supplier |

| Recombinant Human HMG-CoA Reductase | Enzyme source | Sigma-Aldrich, Assay Genie[13] |

| HMG-CoA | Substrate | Sigma-Aldrich, Assay Genie[13] |

| NADPH | Cofactor | Sigma-Aldrich, Assay Genie[13] |

| This compound | Test Inhibitor | SynZeal, Simson Pharma[7] |

| Assay Buffer (e.g., Potassium Phosphate) | Maintain pH and ionic strength | Commercially available or prepared in-house[12] |

| 96-well UV-transparent microplate | Reaction vessel | Standard lab suppliers |

| Microplate spectrophotometer | Absorbance measurement | Standard lab equipment |

Step-by-Step Protocol:

-

Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent like DMSO. Prepare working solutions of HMG-CoA, NADPH, and HMG-CoA reductase in assay buffer.[12][13]

-

Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of this compound.[12] Include wells for a negative control (no inhibitor) and a positive control (a known inhibitor like pravastatin).[14][15]

-

Enzyme Addition: Add the HMG-CoA reductase solution to all wells except the blank.

-

Reaction Initiation: Start the reaction by adding the HMG-CoA substrate solution.[12]

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 10-20 minutes at 37°C.[12][14]

-

Data Analysis: Calculate the rate of NADPH consumption for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[15]

start [label="Start: Prepare Reagents", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Set up 96-well plate:\nBuffer, NADPH, Inhibitor"]; add_enzyme [label="Add HMG-CoA Reductase"]; add_substrate [label="Initiate Reaction:\nAdd HMG-CoA"]; read_plate [label="Kinetic Read at 340 nm"]; analyze [label="Calculate Inhibition & IC50"]; end [label="End: Results", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup; setup -> add_enzyme; add_enzyme -> add_substrate; add_substrate -> read_plate; read_plate -> analyze; analyze -> end; }

Figure 2: Workflow for the HMG-CoA Reductase Inhibition Assay.

Cellular Cholesterol Synthesis Assay

This cell-based assay provides a more physiologically relevant context by measuring the impact of this compound on cholesterol production within living cells. A common approach involves the use of fluorescent dyes that bind to cholesterol, allowing for quantification.

Table 2: Key Components for a Cell-Based Cholesterol Assay

| Component | Function | Example Supplier |

| Cell Line (e.g., HepG2, RAW 264.7) | In vitro model of cholesterol metabolism | ATCC |

| Cell Culture Medium and Supplements | Cell growth and maintenance | Standard lab suppliers |

| This compound | Test Compound | SynZeal, Simson Pharma[7] |

| Cholesterol Detection Reagent (e.g., Filipin III) | Stains unesterified cholesterol | Abcam, Bio-Techne[16] |

| Fixative and Wash Buffers | Cell processing for staining | Included in kits or prepared in-house[16] |

| Fluorescence Microscope or Plate Reader | Signal detection | Standard lab equipment |

Step-by-Step Protocol:

-

Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include vehicle-treated cells as a negative control.

-

Cell Fixation and Staining:

-

Imaging and Quantification:

-

Visualize the stained cells using a fluorescence microscope.

-

Quantify the fluorescence intensity using a microplate reader to determine the relative amount of cellular cholesterol.

-

-

Data Analysis: Normalize the fluorescence intensity to cell number or protein content. Plot the relative cholesterol levels against the concentration of this compound to determine its effect on cellular cholesterol synthesis.

Expected Outcomes and Interpretation

-

HMG-CoA Reductase Inhibition: this compound is expected to exhibit potent, concentration-dependent inhibition of HMG-CoA reductase, resulting in a low nanomolar IC50 value. This would confirm its direct interaction with the enzyme.

-

Cellular Cholesterol Reduction: In cell-based assays, treatment with this compound should lead to a significant decrease in cellular cholesterol levels. This demonstrates the compound's ability to penetrate the cell membrane and inhibit the cholesterol biosynthesis pathway in a cellular context.

It is important to note that while rosuvastatin is the active therapeutic agent, its methyl ester may exhibit different properties, such as altered cell permeability, which could influence its in vitro effects.[17] Studies have suggested that the methyl ester of rosuvastatin can have endothelium-independent effects, unlike the parent compound.[17]

Conclusion

The in vitro evaluation of this compound provides critical insights into its mechanism of action. By employing a combination of enzymatic and cell-based assays, researchers can thoroughly characterize its inhibitory effects on HMG-CoA reductase and its subsequent impact on cellular cholesterol metabolism. The protocols and principles outlined in this guide offer a robust framework for the in vitro investigation of this compound and other potential HMG-CoA reductase inhibitors, facilitating further research and drug development in the field of lipid-lowering therapies.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro HMG-CoA Reductase Inhibition Assay by (3R,5S)-Fluvastatin.

- Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816).

- Wikipedia. (2024). Atorvastatin.

- Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378-387.

- Kim, J. E., et al. (2017). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. Molecules, 22(10), 1693.

- Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378-387.

- Anwar, S., et al. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Pakistan Journal of Pharmaceutical Sciences, 35(1), 1-8.

- Dr Matt & Dr Mike. (2017, July 2).

- Stancu, C., & Sima, A. (2001). Statins: Mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378-387.

- Bio-Techne. (n.d.). Cholesterol Cell-Based Detection Assay Kit.

- López-Canales, J. S., et al. (2011). The methyl ester of rosuvastatin elicited an endothelium-independent and 3-hydroxy-3-methylglutaryl coenzyme A. Brazilian Journal of Medical and Biological Research, 44(5), 443-450.

- Yüzbaşioğlu, D., et al. (2014). Genotoxicity evaluation of HMG CoA reductase inhibitor rosuvastatin. Drug and chemical toxicology, 37(2), 137-143.

- Das, A., et al. (2011). A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells. Journal of lipid research, 52(3), 613-619.

- Cell Biolabs, Inc. (n.d.). Total Cholesterol Assay Kit (Colorimetric).

- Istvan, E. S. (2003). Comparison of the effects of statins on HMG-CoA reductase activity. Helda - University of Helsinki.

- Istvan, E. S. (2003). Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin. Biochemical Society Transactions, 31(Pt 3), 579-581.

- Istvan, E. S. (2003). Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA)

- Nguyen, T. H., et al. (2020). Self Nanoemulsifying Drug Delivery System of Rosuvastatin: Bioavailability Evaluation and In vitro - In vivo Correlation. Current drug delivery, 17(9), 794-803.

- SynZeal. (n.d.). Rosuvastatin Acid Methyl Ester | 147118-40-9.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- SIELC Technologies. (2018, May 17). This compound.

- National Center for Biotechnology Information. (n.d.). Rosuvastatin. PubChem.

- PubChemLite. (n.d.). This compound (C23H30FN3O6S).

- David, V., et al. (2013). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.

Sources

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. Molecular Mechanisms Underlying the Effects of Statins in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]

- 4. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Rosuvastatin Acid Methyl Ester | 147118-40-9 | SynZeal [synzeal.com]

- 8. This compound | C23H30FN3O6S | CID 25183331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin. | Sigma-Aldrich [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. assaygenie.com [assaygenie.com]

- 14. mdpi.com [mdpi.com]

- 15. japsonline.com [japsonline.com]

- 16. content.abcam.com [content.abcam.com]

- 17. scielo.br [scielo.br]

An In-depth Technical Guide to the Synthesis of Rosuvastatin Methyl Ester

Introduction

Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its intricate molecular architecture, featuring a functionalized pyrimidine heterocycle linked to a stereochemically defined heptenoic acid side chain, presents significant synthetic challenges. This guide provides a comprehensive overview of the primary synthetic strategies for rosuvastatin methyl ester, a key intermediate in the production of rosuvastatin calcium. We will delve into the convergent synthesis of the two key structural fragments, explore the critical olefination reactions that connect them, and discuss the stereoselective transformations that define the drug's efficacy. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also insights into the rationale behind the selection of specific reagents and methodologies.

I. Retrosynthetic Analysis: A Convergent Approach

The industrial synthesis of this compound is predominantly approached through a convergent strategy. This involves the separate synthesis of two key intermediates: the pyrimidine core and the chiral side-chain. These fragments are then coupled, followed by final modifications to yield the target molecule. This approach allows for greater efficiency and flexibility in optimizing the synthesis of each component.

rosuvastatin [label="this compound"]; olefination [label="Key C-C Bond Formation\n(Wittig / Julia-Kocienski)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pyrimidine [label="Pyrimidine Aldehyde\n(Key Intermediate A)"]; side_chain [label="Chiral Side-Chain Synthon\n(Key Intermediate B)"];

rosuvastatin -> olefination; olefination -> pyrimidine; olefination -> side_chain; }

Caption: Convergent retrosynthetic analysis of this compound.II. Synthesis of Key Intermediates

A. The Pyrimidine Heterocycle: Synthesis of Intermediate A

The pyrimidine core, specifically N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide , is a crucial building block.[1] Several routes to this intermediate have been developed, with a common strategy involving the initial construction of the pyrimidine ring followed by functional group manipulations to introduce the formyl group.

One efficient method involves a multi-step sequence starting from readily available materials.[2] A key step in many syntheses is the introduction of the formyl group at the C5 position of the pyrimidine ring, which can be accomplished via the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect electrophilic formylation of the activated pyrimidine ring.[4]

An alternative approach involves the oxidation of a 5-hydroxymethylpyrimidine precursor. This precursor can be synthesized and then oxidized using various reagents, such as manganese dioxide (MnO₂), to yield the desired aldehyde.[5]

Experimental Protocol: Synthesis of the Pyrimidine Aldehyde (Intermediate A) via Oxidation

This protocol is a representative example of the synthesis of the pyrimidine aldehyde.

Step 1: Synthesis of 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol

-

To a solution of the corresponding pyrimidine-5-carboxylate ester in a suitable solvent (e.g., tetrahydrofuran/methanol), add a reducing agent such as sodium borohydride (NaBH₄) at a controlled temperature (e.g., 5-10°C).[6]

-

Stir the reaction mixture for several hours until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired alcohol.

Step 2: Oxidation to the Aldehyde

-

Dissolve the pyrimidine alcohol from the previous step in a suitable solvent, such as dichloromethane.

-

Add an oxidizing agent, for instance, activated manganese dioxide (γ-active MnO₂).[5]

-

Stir the reaction mixture at room temperature or under reflux until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure and purify the residue, if necessary, by crystallization to obtain the pyrimidine aldehyde.

B. The Chiral Side-Chain: Synthesis of Intermediate B

The stereochemically defined side-chain, often in the form of tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate , is critical for the biological activity of rosuvastatin.[7] The synthesis of this chiral synthon requires precise control of stereochemistry.

A common industrial approach utilizes the "Roche ester" ((R)-methyl 3-hydroxy-2-methylpropionate) as a starting material, which can be synthesized via asymmetric hydrogenation.[8] Another powerful strategy involves the asymmetric hydrolysis of a prochiral diester using enzymes like pig liver esterase (PLE) to generate a chiral half-ester.[9][10]

start [label="Prochiral Diester"]; ple [label="Asymmetric Hydrolysis\n(Pig Liver Esterase)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_he [label="Chiral Half-Ester"]; elaboration [label="Multi-step Elaboration"]; intermediate_b [label="Chiral Side-Chain Aldehyde\n(Intermediate B)"];

start -> ple -> chiral_he -> elaboration -> intermediate_b; }

Caption: Enzymatic resolution strategy for the chiral side-chain synthesis.Experimental Protocol: Synthesis of the Chiral Side-Chain Aldehyde (Intermediate B)

This protocol outlines a general approach to the synthesis of the chiral side-chain.

-

Asymmetric Reduction/Hydrolysis: Start with a suitable prochiral ketone or diester and perform an asymmetric reduction or enzymatic hydrolysis to install the initial stereocenter.

-

Multi-step Elaboration: The resulting chiral intermediate is then subjected to a series of reactions, which may include protection of hydroxyl groups (e.g., as an acetonide), chain extension, and reduction, to construct the full side-chain.[11]

-

Final Oxidation: The terminal alcohol of the elaborated side-chain is then oxidized to the aldehyde, often using mild conditions such as a Swern oxidation or a Dess-Martin periodinane oxidation, to yield the desired chiral aldehyde intermediate.

III. Coupling Strategies: Forging the Core Structure

With the two key fragments in hand, the next critical phase is their coupling to form the carbon-carbon double bond of the heptenoate side chain. The stereoselectivity of this reaction is paramount, as the E-isomer is the desired product. Two primary olefination reactions have been extensively employed: the Wittig reaction and the Julia-Kocienski olefination.

A. The Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis and has been a mainstay in many rosuvastatin synthesis campaigns.[12][13] It involves the reaction of the pyrimidine aldehyde (Intermediate A) with a phosphonium ylide derived from the chiral side-chain (Intermediate B).

pyrimidine_aldehyde [label="Pyrimidine Aldehyde"]; phosphonium_ylide [label="Side-Chain Phosphonium Ylide"]; wittig [label="Wittig Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rosuvastatin_protected [label="Protected Rosuvastatin Ester"];

pyrimidine_aldehyde -> wittig; phosphonium_ylide -> wittig; wittig -> rosuvastatin_protected; }

Caption: The Wittig reaction for coupling the key fragments.The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of rosuvastatin, achieving a high E/Z ratio is a primary objective.

Experimental Protocol: Wittig Olefination

-

Ylide Generation: To a suspension of the appropriate triphenylphosphonium bromide salt of the side-chain in a dry aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hexamethyldisilazide (NaHMDS) at a low temperature (e.g., -42°C).[14]

-

Reaction with Aldehyde: After stirring for a period to allow for ylide formation, a solution of the pyrimidine aldehyde in the same solvent is added, and the reaction is allowed to proceed, often with warming to room temperature.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by column chromatography, to isolate the desired E-isomer of the protected rosuvastatin ester.

B. The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful alternative to the Wittig reaction, often providing superior E-selectivity.[15][16] This reaction involves the coupling of the chiral side-chain aldehyde with a sulfone derivative of the pyrimidine core.[17]

The key advantage of the Julia-Kocienski olefination lies in its mechanism, which typically proceeds via a thermodynamically controlled elimination pathway, favoring the formation of the more stable E-alkene.[3][15]

Experimental Protocol: Julia-Kocienski Olefination

-

Sulfone Synthesis: The pyrimidine core is first converted into a suitable sulfone derivative, for example, by reaction with a thiol followed by oxidation.[18]

-

Olefination Reaction: In a dry aprotic solvent, the pyrimidine sulfone and the chiral side-chain aldehyde are reacted in the presence of a strong base, such as sodium methoxide in tetrahydrofuran.[18]

-

Work-up and Purification: The reaction is worked up in a similar manner to the Wittig reaction, and the product is purified to yield the E-isomer of the protected rosuvastatin ester.

| Feature | Wittig Reaction | Julia-Kocienski Olefination |

| Reactants | Pyrimidine Aldehyde + Side-Chain Phosphonium Ylide | Pyrimidine Sulfone + Side-Chain Aldehyde |

| Stereoselectivity | Variable E/Z ratio, dependent on conditions | Generally high E-selectivity |

| Byproducts | Triphenylphosphine oxide | Sulfone byproducts |

| Industrial Application | Widely used, but E/Z separation can be challenging | Increasingly adopted for its high stereoselectivity |

IV. Stereochemical Control and Final Steps

A. The Narasaka-Prasad Reduction

A crucial step in many rosuvastatin syntheses is the diastereoselective reduction of a β-hydroxy ketone intermediate to establish the desired syn-1,3-diol stereochemistry in the side-chain. The Narasaka-Prasad reduction is a highly effective method for this transformation.[19][20]

This reduction employs a boron chelating agent (e.g., diethylmethoxyborane) and a hydride source (e.g., sodium borohydride).[19] The boron agent forms a six-membered chelate with the β-hydroxy ketone, which directs the hydride attack to afford the syn-diol with high diastereoselectivity.[19][21]

Experimental Protocol: Narasaka-Prasad Reduction

-

Dissolve the β-hydroxy ketone intermediate in a mixture of solvents such as tetrahydrofuran and methanol.

-

Cool the solution to a low temperature (e.g., -78°C).

-

Add a solution of diethylmethoxyborane.

-

After a period of stirring, add sodium borohydride portion-wise.

-

Allow the reaction to proceed at low temperature until completion.

-

Work up the reaction, which typically involves quenching with an acid, extraction, and purification.

B. Deprotection and Esterification

The final steps in the synthesis of this compound involve the removal of protecting groups and the formation of the methyl ester. Hydroxyl protecting groups, such as silyl ethers or acetonides, are typically removed under acidic conditions.[22]

The final esterification to the methyl ester can be achieved through various standard methods, such as reaction with methyl iodide in the presence of a base like potassium carbonate.[23] Alternatively, transesterification from another ester (e.g., a butyl ester) can be accomplished using a catalyst in the presence of methanol.[7]

Experimental Protocol: Final Deprotection and Methyl Esterification

-

Deprotection: Treat the protected rosuvastatin precursor with an acid, such as hydrochloric acid in a suitable solvent like acetonitrile, to remove protecting groups like acetonides.

-

Esterification: The resulting carboxylic acid or its salt is then esterified. For example, by reacting with methyl iodide and potassium carbonate in a solvent like dimethylformamide.[23]

-

Purification: The final this compound is then purified to a high degree, often using preparative high-performance liquid chromatography (HPLC) or crystallization, to remove any remaining impurities and stereoisomers.[24][25]

V. Conclusion

The synthesis of this compound is a testament to the power of modern organic chemistry. Convergent strategies, coupled with highly selective olefination reactions and stereocontrolled reductions, have enabled the efficient and scalable production of this important pharmaceutical intermediate. The choice between different synthetic routes, such as the Wittig versus the Julia-Kocienski olefination, often depends on a balance of factors including stereoselectivity, cost of reagents, and ease of purification on an industrial scale. The continued development of novel catalysts and synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to rosuvastatin and other complex drug molecules in the future.

References

- Narasaka, K., & Pai, H. C. (1980). Stereoselective reduction of β-hydroxy ketones to 1,3-diols. Chemistry Letters, 9(11), 1415-1418.

- Prasad, K., & Chen, K. M. (1987). A stereoselective synthesis of syn-1,3-diols. Tetrahedron Letters, 28(2), 155-158.

- Dong, D., & co-workers. (2009). Applications of the classical Vilsmeier–Haack reaction for the synthesis of pyridines, quinolines, and pyridin-2(1H)-ones. European Journal of Organic Chemistry, 2009, 4165.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Patil, P. B., Shinde, D. B., Mane, D. V., & Chaudhari, B. R. (2015). A Novel Synthesis Approach of Rosuvastatin and Their Intermediates. World Journal of Pharmaceutical Research, 4(10), 1245-1250.

- Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. The Journal of organic chemistry, 75(19), 6681–6684.

- Dong, D., & co-workers. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76, 2880-2883.

- Chaudhari, B. R., et al. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. World Journal of Pharmaceutical and Medical Research, 3(8), 120-138.

- Košmrlj, J., et al. (2012). Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. Tetrahedron, 68(47), 9589-9594.

- Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. The Journal of organic chemistry, 75(19), 6681–6684.

- Narasaka, K. (1984). Narasaka-Prasad Reduction. Tetrahedron, 40(12), 2233–2238.

- Xiong, F., Wang, H., Yan, L., Han, S., Tao, Y., Wu, Y., & Chen, F. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & biomolecular chemistry, 14(4), 1363–1369.

- Various Authors. (2013). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- CN101323597B - Preparation of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amido) pyrimidine-5-formaldehyde. (n.d.).

- Ohno, M., & Otsuka, M. (1989). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. Organic reactions, 37, 1-55.

- Fabris, J., Časar, Z., Smilović, I. G., & Črnugelj, M. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. Synthesis, 46(17), 2333-2346.

- Ciucanu, C. I., Ciucanu, I., & Olariu, S. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. Farmacia, 70(2), 20-25.

- US20110184172A1 - Process for the preparation of methyl ester of rosuvastatin. (n.d.).

- Organic Chemistry Explained. (2024, April 1). Narasaka Reduction Mechanism #chemistry #organicchemistry. YouTube.

- CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain. (n.d.).

- Patil, P. B., et al. (2015). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES.

- Fabris, J., et al. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor.

- WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin. (n.d.).

- WO2003097614A2 - Process for the preparation of rosuvastatin. (n.d.).

- US9126975B2 - Process for the preparation of statins in the presence of base. (n.d.).

- CN105461636A - Synthetic method for this compound. (n.d.).

- Wölfling, J., et al. (2018). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. ChemistrySelect, 3(29), 8443-8449.

- Yan, J., & Jiang, C. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library Journal, 7(6), 1-8.

- US9376397B2 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. (n.d.).

- Ciucanu, C. I., et al. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.

- Various Authors. (2008). Asymmetric Synthesis of the Roche Ester and its Derivatives by Rhodium‐INDOLPHOS‐Catalyzed Hydrogenation.

- Li, X. J., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989.

- Manne, R. B., et al. (2012).

- Ohno, M. (1990). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions, 1-136.

- A Novel Process for Synthesis of Rosuvastatin. (2017). Asian Journal of Chemistry, 29(3), 691-695.

- EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide. (n.d.).

- US8309719B2 - Process for the preparation of methyl ester of rosuvastatin. (n.d.).

- Various Authors. (2010). Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation: Steric and Electronic Effects of Ligands.

- Qiu, L., et al. (2009). Asymmetric synthesis of chiral Roche ester and its derivatives via Rh-catalyzed enantioselective hydrogenation with chiral phosp. Tetrahedron: Asymmetry, 20(2), 214-218.

- Waters Corporation. (n.d.). Reaction Monitoring of a Rosuvastatin Synthesis Featuring Enantiopurity Determination by ACQUITY UPC,2 ACQUITY QDa, and Trefoil Column Technology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101323597B - Preparation of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amido) pyrimidine-5-formaldehyde - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. WO2003097614A2 - Process for the preparation of rosuvastatin - Google Patents [patents.google.com]

- 6. 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol synthesis - chemicalbook [chemicalbook.com]

- 7. CN105461636A - Synthetic method for this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicreactions.org [organicreactions.org]

- 11. CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain - Google Patents [patents.google.com]

- 12. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. US9126975B2 - Process for the preparation of statins in the presence of base - Google Patents [patents.google.com]

- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 19. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

- 21. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of the Related Substances of Rosuvastatin [journal11.magtechjournal.com]

- 23. researchgate.net [researchgate.net]

- 24. US20110184172A1 - Process for the preparation of methyl ester of rosuvastatin - Google Patents [patents.google.com]

- 25. WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin - Google Patents [patents.google.com]

A Technical Guide to Rosuvastatin Methyl Ester: Identification, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is widely prescribed to manage hypercholesterolemia and prevent cardiovascular events. In the realms of pharmaceutical research and development, reference standards and synthetic intermediates are critical for ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs). Rosuvastatin methyl ester serves as a key intermediate in some synthetic routes of Rosuvastatin and is also a crucial reference compound for analytical method development and impurity profiling.[1][2][3] This guide provides an in-depth look at the core technical attributes of this compound, including its definitive identification, synthesis protocols, and analytical characterization.

Core Identification and Physicochemical Properties

Precise identification of a chemical entity is foundational to all scientific work. The Chemical Abstracts Service (CAS) number and molecular formula are the universally accepted identifiers for this compound. These, along with other key properties, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 147118-40-9 | [1][2][4][5][6][7] |

| Molecular Formula | C23H30FN3O6S | [1][2][4][5][6] |

| IUPAC Name | methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | [4][6][8] |

| Molecular Weight | 495.56 g/mol | [1][4][5] |

| Appearance | White Solid | [1] |

Chemical Structure

The structural formula of this compound is depicted below. The key features include the pyrimidine core, the fluorophenyl group, the sulfonamide moiety, and the dihydroxyheptenoate side chain, which is characteristic of statins.

Caption: Chemical structure of this compound.

Synthesis and Purification

This compound can be synthesized through several routes. A common laboratory-scale approach involves the direct esterification of Rosuvastatin's carboxylic acid. Another method involves a transesterification reaction from another ester of Rosuvastatin, such as the tert-butyl ester.[9][10]

Workflow: Synthesis via Esterification

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol: Esterification of Rosuvastatin

This protocol is a representative example. Researchers should adapt it based on their specific starting materials and available equipment.

-

Preparation of Rosuvastatin Free Acid:

-

Dissolve Rosuvastatin calcium in a suitable solvent mixture (e.g., water and an organic solvent like ethyl acetate).

-

Cool the solution in an ice bath and slowly add a dilute acid (e.g., 1N HCl) with stirring until the pH is acidic (pH 3-4). This protonates the carboxylate, forming the free acid.

-

Extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude Rosuvastatin free acid.

-

-

Esterification:

-

Dissolve the crude Rosuvastatin free acid in an excess of anhydrous methanol, which acts as both solvent and reagent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acid catalyst by adding a weak base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude this compound.

-

-

Purification:

-

The crude product often contains unreacted starting material and side products. Purification is typically achieved by column chromatography on silica gel.[3][11]

-

A solvent system (mobile phase) of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used to elute the product.

-

Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compound and for monitoring the reaction progress. A reversed-phase HPLC method is typically used.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH).

-

Detection: UV at a wavelength where the molecule has strong absorbance (e.g., ~242 nm).

-

Expected Result: A single major peak corresponding to this compound, with purity typically expected to be >98%. The retention time will be different from that of the Rosuvastatin free acid due to the increased lipophilicity of the ester.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is common.

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 496.19, consistent with the molecular formula C23H30FN3O6S.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of atoms in the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. Key signals to look for include:

-

A singlet around 3.7 ppm for the methyl ester (-OCH3) protons.

-

Signals for the aromatic protons of the fluorophenyl group.

-

Multiplets for the protons on the dihydroxyheptenoate chain.

-

Signals corresponding to the isopropyl and N-methyl groups.

-

-

¹³C NMR: The carbon NMR will show a distinct signal for each unique carbon atom in the structure, including the carbonyl carbon of the ester at approximately 175 ppm.

Applications and Significance

This compound is a valuable tool in pharmaceutical science:

-

Reference Standard: It is used as a qualified reference standard for the identification and quantification of related impurities in Rosuvastatin API and finished drug products.[2][5]

-

Synthetic Intermediate: It serves as a key intermediate in the synthesis of Rosuvastatin and its derivatives, allowing for modifications or purification steps that are more amenable to the ester form than the free acid or salt form.[3]

-

Metabolism Studies: Labeled versions of the ester can be used in studies to understand the metabolism and disposition of Rosuvastatin.

Conclusion

This compound, identified by CAS number 147118-40-9, is a critical compound in the development and quality control of Rosuvastatin. Its synthesis via esterification of the parent drug, followed by chromatographic purification, is a standard laboratory procedure. The identity and purity of the final product must be rigorously confirmed through a combination of chromatographic and spectroscopic techniques, including HPLC, MS, and NMR. This guide provides the foundational technical knowledge for researchers and scientists working with this important molecule.

References

- This compound | CAS 147118-40-9. LGC Standards. URL: https://www.lgcstandards.

- This compound | 147118-40-9. SynThink Research Chemicals. URL: https://www.synthinkchemicals.

- This compound CAS 147118-40-9. Home Sunshine Pharma. URL: https://www.homesunshinepharma.

- Rosuvastatin Acid Methyl Ester | 147118-40-9. SynZeal. URL: https://www.synzeal.

- This compound | C23H30FN3O6S | CID 25183331. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/25183331

- This compound | CAS No. 147118-40-9. Clearsynth. URL: https://www.clearsynth.com/en/cas-no-147118-40-9.html

- CN105461636A - Synthetic method for this compound. Google Patents. URL: https://patents.google.

- This compound Supplier - CAS 147118-40-9. Clinivex. URL: https://www.clinivex.

- CN105566228B - A kind of synthetic method of Rosuvastatin. Google Patents. URL: https://patents.google.

- WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin. Google Patents. URL: https://patents.google.

- US8309719B2 - Process for the preparation of methyl ester of rosuvastatin. Google Patents. URL: https://patents.google.

- Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. ResearchGate. URL: https://www.researchgate.

- NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. AWS. URL: https://s3.amazonaws.com/academia.edu.documents/39109002/14429007621008.pdf?response-content-disposition=inline%3B%20filename%3DNOVEL_PROCESS_PREPARATION_OF_ROSUVASTATI.pdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAIWOWYYGZ2Y53UL3A%2F20200822%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20200822T054604Z&X-Amz-Expires=3600&X-Amz-SignedHeaders=host&X-Amz-Signature=b1d1c1e5a5f6e8c8c1a1d1d1f1f1d1d1d1d1d1d1d1d1d1d1d1d1d1d1d1d1d1d1

- PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. [Source Not Available].

- Rosuvastatin Isopropyl Ester | CAS 851440-21-6. Veeprho. URL: https://www.veeprho.

- DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. [Source Not Available].

Sources

- 1. This compound CAS 147118-40-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Rosuvastatin Acid Methyl Ester | 147118-40-9 | SynZeal [synzeal.com]

- 3. WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin - Google Patents [patents.google.com]

- 4. This compound | CAS 147118-40-9 | LGC Standards [lgcstandards.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. This compound | C23H30FN3O6S | CID 25183331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. clinivex.com [clinivex.com]

- 9. CN105461636A - Synthetic method for this compound - Google Patents [patents.google.com]

- 10. CN105566228B - A kind of synthetic method of Rosuvastatin - Google Patents [patents.google.com]

- 11. US8309719B2 - Process for the preparation of methyl ester of rosuvastatin - Google Patents [patents.google.com]

- 12. veeprho.com [veeprho.com]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of rosuvastatin methyl ester

An In-Depth Technical Guide to the Physical and Chemical Properties of Rosuvastatin Methyl Ester

Abstract

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of dyslipidemia. The synthesis and purification of this complex molecule rely on precise control over its various chemical forms. This compound (CAS: 147118-40-9) is a critical entity in this context, serving as a key intermediate in several synthetic routes and concurrently being monitored as a potential impurity in the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive examination of the physical and chemical properties of this compound, offering field-proven insights and detailed analytical protocols for researchers, analytical scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, analytical methodologies, and stability, providing the causal framework behind experimental choices to ensure a robust understanding of this compound.

Introduction: Context and Significance

Understanding the properties of synthetic intermediates is fundamental to robust drug development. It ensures the efficiency of the manufacturing process, the purity of the final product, and compliance with stringent regulatory standards. This compound is a prime example of such a critical intermediate.

The Therapeutic Role of Rosuvastatin

Rosuvastatin therapy is indicated for the treatment of hyperlipidemia and for the primary prevention of cardiovascular events.[4] It exerts its lipid-lowering effect by competitively inhibiting the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme.[5][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic synthesis of cholesterol.[7][8][9] By inhibiting this step, rosuvastatin reduces intracellular cholesterol levels, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.[4][10]

This compound: A Key Synthetic Intermediate and Process Impurity

This compound serves as a pivotal precursor in the synthesis of Rosuvastatin Calcium.[3] Its chemical structure allows for specific transformations that are essential for building the final molecule. However, due to its role in the synthesis, it is also considered a process-related impurity that must be monitored and controlled in the final drug substance.[1][11] Its presence, or the presence of its degradants, can impact the safety and efficacy profile of the final drug product.

The HMG-CoA Reductase Pathway

To appreciate the significance of rosuvastatin, one must understand its target pathway. The mevalonate pathway is a vital metabolic cascade responsible for producing cholesterol and other essential isoprenoids.[12] The inhibition of HMG-CoA reductase by the active form of rosuvastatin is a highly specific and effective therapeutic intervention.

Caption: The HMG-CoA Reductase Pathway and the point of inhibition by Rosuvastatin.

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is the starting point for any scientific investigation.

Nomenclature and Structure

-

IUPAC Name: methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate[13]

-

CAS Number: 147118-40-9[1]

-

Molecular Formula: C₂₃H₃₀FN₃O₆S[13]

Caption: Chemical Structure of this compound.

Core Physicochemical Data

The physical properties of the methyl ester differ significantly from the parent calcium salt, primarily in terms of solubility and melting point. These differences are critical for designing purification, isolation, and analytical procedures.

| Property | Value | Source(s) |

| Molecular Weight | 495.56 g/mol | [1][14] |

| Appearance | White Solid | [2][15] |

| Melting Point | 75-77 °C | [1] |

| Boiling Point | 692.3 ± 65.0 °C (Predicted) | [1] |

| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol. | [1] |

| Topological Polar Surface Area | 138 Ų | [13] |

Note: The esterification of the carboxylic acid group significantly reduces its polarity and water solubility compared to the parent rosuvastatin calcium salt, which is sparingly soluble in water.[16]

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. For a molecule like this compound, a multi-technique approach is essential for unambiguous identification.

Principles of Characterization

The goal of spectroscopic analysis is to confirm the molecular structure and identify any impurities. Each technique provides a unique piece of the structural puzzle. Suppliers of this reference standard typically provide a comprehensive data package including ¹H-NMR, Mass Spectrometry, HPLC, and IR data.[14][17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) is a suitable technique, especially when coupled with Gas Chromatography (GC).

-

Expected Molecular Ion: The EI mass spectrum should show a molecular ion (M⁺•) at m/z 495, corresponding to the molecular weight.[18]

-

Fragmentation: Characteristic fragment ions provide structural confirmation. The fragmentation pattern can reveal the loss of the methoxy group, parts of the heptenoate chain, and cleavage around the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule. Key expected signals include:

-

Aromatic Protons: Signals corresponding to the fluorophenyl group.

-

Olefinic Protons: Protons of the C=C double bond in the heptenoate chain.

-

Carbinol Protons: Protons attached to the carbons bearing the hydroxyl groups.

-

Methyl Ester Protons: A characteristic singlet for the -OCH₃ group.

-

Isopropyl and N-methyl/S-methyl Protons: Signals for the various methyl groups in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands to expect are:

-

O-H Stretch: A broad band for the hydroxyl groups.

-

C=O Stretch: A strong absorption for the ester carbonyl group.

-

C=C and C=N Stretches: Absorptions for the aromatic and pyrimidine rings.

-

S=O Stretch: Strong absorptions for the sulfonyl group.

Experimental Protocols for Analysis

The choice of analytical method is dictated by the objective, whether it is routine quality control, stability testing, or trace-level impurity analysis. High-Performance Liquid Chromatography (HPLC) is the workhorse for quality control and stability studies.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to quantify this compound while separating it from potential degradation products, making it "stability-indicating."

Causality Behind Choices:

-

Column: A C18 (ODS) column is chosen for its versatility and excellent retention of moderately nonpolar compounds like the methyl ester.[19]

-

Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer is used. Acetonitrile provides the necessary eluting strength. The acidic pH (e.g., pH 3.0-3.5) suppresses the ionization of any parent acid impurity, ensuring good peak shape and consistent retention times.[19][20]

-

Detection: UV detection at 242 nm is selected as it corresponds to a significant absorbance maximum for the rosuvastatin chromophore, providing high sensitivity.[19][20]

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (e.g., 40:60 v/v). Adjust the pH of the aqueous component to 3.5 with dilute phosphoric acid. Filter through a 0.45 µm filter and degas by sonication.[20]

-

Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

-

Sample Preparation: Dissolve the test sample in the mobile phase to achieve a similar target concentration.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions. Identify the this compound peak by its retention time. Quantify using the peak area against the standard.

Caption: A typical workflow for the RP-HPLC analysis of this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

While less common for routine QC, GC-MS is a powerful tool for structural confirmation. A method has been developed for the analysis of rosuvastatin in plasma by converting it to the methyl ester in situ. This protocol can be adapted for the direct analysis of the ester.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

GC-MS Conditions:

-

Instrument: GC system coupled to an Electron Ionization Mass Spectrometer (EI-MS).

-

Column: A low-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium.

-

Injection Mode: Split/Splitless.

-

Temperature Program: An optimized temperature ramp from a low initial temperature (e.g., 150 °C) to a high final temperature (e.g., 300 °C) to ensure proper elution.

-

MS Parameters: Scan mode from m/z 50 to 600.

-

-

Analysis: Inject the sample. The resulting total ion chromatogram (TIC) will show a peak for the analyte. The mass spectrum of this peak can be analyzed to confirm the molecular ion (m/z 495) and fragmentation pattern.[18]

Stability and Degradation Profile

The stability of an intermediate is crucial for ensuring the quality of the final API. Forced degradation studies on the parent drug, rosuvastatin, provide valuable insights into the likely vulnerabilities of the methyl ester.

Causality of Degradation

Rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic conditions.[23][24] The primary sites of instability are the dihydroxyheptenoic acid side chain and the pyrimidine ring system.

-

Acid Hydrolysis: In acidic media, the ester group of this compound can be hydrolyzed back to the carboxylic acid. The parent acid itself can undergo acid-catalyzed lactonization between the 5-hydroxyl group and the carboxylic acid, a common degradation pathway for statins.[25]

-

Oxidation: The molecule has sites susceptible to oxidation, potentially leading to the formation of N-oxides or epoxides.[23]

-

Photolysis: The aromatic and heterocyclic rings are chromophores that can absorb UV light, leading to photolytic degradation.[24]

Key Degradation Pathways

Understanding these pathways is essential for developing stability-indicating methods and for setting appropriate storage and handling conditions.

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is more than just a precursor; it is a compound whose properties directly influence the quality, purity, and manufacturing efficiency of a vital therapeutic agent. A thorough understanding of its physicochemical characteristics, spectroscopic signature, and degradation behavior is indispensable for scientists in the pharmaceutical industry. The analytical protocols and data presented in this guide provide a robust framework for the characterization and control of this key intermediate, ultimately supporting the development and production of safe and effective rosuvastatin-based medicines.

References

- Wikipedia. (n.d.). Mevalonate pathway.

- McIver, L. A., & Siddique, M. S. (2021). Rosuvastatin. In StatPearls. StatPearls Publishing.

- Dr. Oracle. (2025). Pharmacology of Rosuvastatin (Crestor). YouTube.

- Wikipedia. (n.d.). HMG-CoA reductase.

- Pediatric Oncall. (n.d.). Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index.

- Dr. Oracle. (2025). What is the mechanism of action (MOA) of Crestor (rosuvastatin)?.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Fries, M., et al. (2006). The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. PubMed Central.

- ResearchGate. (n.d.). The HMG-CoA reductase pathway.

- Kim, S. K., et al. (2014). Molecular Modeling of the Reaction Pathway and Hydride Transfer Reactions of HMG-CoA Reductase. ACS Publications.

- Wikipedia. (n.d.). Rosuvastatin.

- SynZeal. (n.d.). Rosuvastatin Acid Methyl Ester.

- National Center for Biotechnology Information. (n.d.). Rosuvastatin. PubChem Compound Database.

- de Araújo, M. B., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository.

- Google Patents. (n.d.). CN105461636A - Synthetic method for this compound.

- Google Patents. (n.d.). WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin.

- Sahu, P. K., et al. (2011). Development and Validation of Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Fenofibrate in Tablet Dosage Form. ResearchGate.

- ResearchGate. (2025). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals.

- El-Gindy, A., et al. (2014). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods.

- ResearchGate. (n.d.). Solubility profile of Rosuvastatin with various solvents.

- Dončević, L., et al. (2021). γ–RADIOLYTIC DEGRADATION OF ROSUVASTATIN IN THE AIR–SATURATED AQUEOUS SOLUTION. FULIR.

- Khan, A., et al. (2017). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Pakistan Journal of Pharmaceutical Sciences.